6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Description
6-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused bicyclic system comprising a pyridine ring fused to a pyrimidin-4-one scaffold. This compound has garnered attention due to its structural similarity to bioactive pyrimidine derivatives, which are prevalent in antiviral, anticancer, and anti-inflammatory agents . Its molecular formula is C₇H₅ClN₄O (CAS No. 897359-74-9), and it is often used as a synthetic intermediate for further functionalization .
Properties
IUPAC Name |
6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALXPGJSHTRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC2=C1NC=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one involves specific synthetic routes that require precise reaction conditions. These methods often include multi-step synthesis processes where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized compounds.
Scientific Research Applications
6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Medicine: this compound can be involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular functions, inhibition or activation of specific pathways, and ultimately, the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one with analogous heterocyclic compounds, focusing on structural features, synthetic routes, and biological activities.
Structural and Functional Group Comparisons
Key Structural Differences and Implications
- Ring Fusion and Electronic Effects: The pyrido[3,2-d]pyrimidin-4-one core in the target compound differs from pyrazolo[3,4-d]pyrimidine () and benzothieno[3,2-d]pyrimidin-4-one () in the fused heteroaromatic system. These variations influence electron distribution, solubility, and binding affinity to biological targets. For example, benzothieno derivatives exhibit fluorescence due to extended conjugation . Chlorine Position: The 6-chloro substitution in the target compound contrasts with 4-chloro derivatives (e.g., ), which may alter nucleophilic substitution reactivity.
- Substituent-Driven Bioactivity: Forodesine Hydrochloride () demonstrates the impact of bulky substituents (e.g., a sugar moiety) on pharmacokinetics, enabling its use in leukemia treatment. In contrast, the simpler 6-chloro derivative lacks such targeting groups, limiting its direct therapeutic use but making it a versatile intermediate .
Pharmacological and Industrial Relevance
- Anticancer Potential: The pyrido-pyrimidinone scaffold is a known pharmacophore in kinase inhibitors. However, the target compound’s activity is less studied compared to forodesine, a clinically approved agent .
- Anti-Inflammatory Applications: Benzothieno derivatives () outperform the target compound in COX-2 affinity (ΔG = −9.4 kcal/mol) and fluorescence, enabling dual diagnostic/therapeutic uses .
- Antibacterial Activity : Pyrazolo-pyrimidines () show broader efficacy against bacterial strains, likely due to their chloromethyl substituent enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
